Cas no 53233-90-2 (Methyl 2-methylthiazole-5-carboxylate)
Methyl 2-methylthiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-methylthiazole-5-carboxylate
- 2-Methyl-thiazole-5-carboxylic acid methyl ester
- Methyl 2-methyl-1,3-thiazole-5-carboxylate
- methyl 2-methyl-5-thiazolecarboxylate
- AC1Q43P0
- ANW-61433
- CTK1E3995
- methyl 2-methylthiazol-5-carboxylate
- SureCN1107386
- A19586
- AS-5896
- C6H7NO2S
- EN300-60494
- DB-360706
- F12364
- AMY12136
- CS-0187478
- WJPVCUYKYLWTPC-UHFFFAOYSA-N
- 2-Methylthiazole-5-carboxylic acid methyl ester
- Z916860044
- DTXSID10613660
- 53233-90-2
- Methyl2-methylthiazole-5-carboxylate
- MFCD14635883
- SB37539
- SCHEMBL1107386
- AKOS015998198
- ALBB-024725
- 5-Thiazolecarboxylic acid, 2-methyl-, methyl ester
-
- MDL: MFCD14635883
- Inchi: 1S/C6H7NO2S/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3
- InChI Key: WJPVCUYKYLWTPC-UHFFFAOYSA-N
- SMILES: S1C(C)=NC=C1C(=O)OC
Computed Properties
- Exact Mass: 157.01974964g/mol
- Monoisotopic Mass: 157.01974964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 224.7±13.0 °C at 760 mmHg
- Flash Point: 89.7±19.8 °C
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
Methyl 2-methylthiazole-5-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 2-methylthiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 223733-500mg |
Methyl 2-methylthiazole-5-carboxylate |
53233-90-2 | 95% | 500mg |
£120.00 | 2022-02-28 | |
| Fluorochem | 223733-1g |
Methyl 2-methylthiazole-5-carboxylate |
53233-90-2 | 95% | 1g |
£188.00 | 2022-02-28 | |
| Fluorochem | 223733-5g |
Methyl 2-methylthiazole-5-carboxylate |
53233-90-2 | 95% | 5g |
£630.00 | 2022-02-28 | |
| Alichem | A059003379-1g |
Methyl 2-methylthiazole-5-carboxylate |
53233-90-2 | 95% | 1g |
$157.30 | 2023-09-01 | |
| Alichem | A059003379-5g |
Methyl 2-methylthiazole-5-carboxylate |
53233-90-2 | 95% | 5g |
$499.50 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X44075-1g |
Methyl 2-methylthiazole-5-carboxylate |
53233-90-2 | 96% | 1g |
¥228.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X44075-250mg |
Methyl 2-methylthiazole-5-carboxylate |
53233-90-2 | 96% | 250mg |
¥81.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X44075-5g |
Methyl 2-methylthiazole-5-carboxylate |
53233-90-2 | 5g |
¥2456.0 | 2021-09-03 | ||
| Chemenu | CM190059-5g |
2-Methyl-thiazole-5-carboxylic acid methyl ester |
53233-90-2 | 95% | 5g |
$421 | 2021-08-05 | |
| TRC | M356093-25mg |
Methyl 2-methylthiazole-5-carboxylate |
53233-90-2 | 25mg |
$ 50.00 | 2022-06-03 |
Methyl 2-methylthiazole-5-carboxylate Suppliers
Methyl 2-methylthiazole-5-carboxylate Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on Methyl 2-methylthiazole-5-carboxylate
Recent Advances in the Application of Methyl 2-methylthiazole-5-carboxylate (CAS: 53233-90-2) in Chemical Biology and Pharmaceutical Research
Methyl 2-methylthiazole-5-carboxylate (CAS: 53233-90-2) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound, characterized by its thiazole core and ester functionality, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer drug design.
One of the most notable advancements in the use of Methyl 2-methylthiazole-5-carboxylate is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the thiazole moiety of this compound has been shown to enhance binding affinity and selectivity towards specific kinase domains. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Methyl 2-methylthiazole-5-carboxylate exhibited potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor), a key driver in non-small cell lung cancer (NSCLC). The study reported IC50 values in the nanomolar range, suggesting high efficacy.
In addition to its anticancer potential, Methyl 2-methylthiazole-5-carboxylate has been explored for its antimicrobial properties. Researchers have synthesized a series of thiazole-based analogs incorporating this compound and evaluated their activity against multidrug-resistant bacterial strains. A recent publication in Bioorganic & Medicinal Chemistry Letters revealed that these analogs displayed broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, a finding supported by molecular docking studies.
The compound's utility extends to the field of anti-inflammatory drug development. A 2022 study in the European Journal of Medicinal Chemistry investigated the anti-inflammatory effects of Methyl 2-methylthiazole-5-carboxylate derivatives in vitro and in vivo. The results indicated significant suppression of pro-inflammatory cytokines such as TNF-α and IL-6, with minimal cytotoxicity. These findings suggest that the compound could serve as a promising scaffold for designing new anti-inflammatory agents with improved safety profiles.
From a synthetic chemistry perspective, Methyl 2-methylthiazole-5-carboxylate offers several advantages. Its ester group provides a convenient handle for further functionalization, enabling the introduction of diverse pharmacophores. Recent work in Organic Letters has demonstrated efficient protocols for the regioselective modification of this compound, paving the way for the rapid generation of compound libraries for high-throughput screening. Such methodologies are invaluable in accelerating drug discovery efforts.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of Methyl 2-methylthiazole-5-carboxylate derivatives. Issues such as metabolic stability and bioavailability need to be addressed to translate these findings into clinically viable therapeutics. Ongoing research is focused on structural optimization, including the incorporation of prodrug strategies and formulation technologies to enhance drug delivery.
In conclusion, Methyl 2-methylthiazole-5-carboxylate (CAS: 53233-90-2) represents a versatile and valuable building block in medicinal chemistry. Its applications span multiple therapeutic areas, from oncology to infectious diseases, and recent studies continue to uncover its potential. As research progresses, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals. Future directions include exploring its use in combination therapies and leveraging computational tools to design more potent and selective derivatives.
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